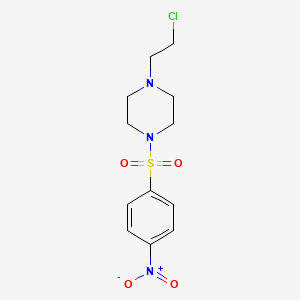
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions would depend on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)piperazine: Lacks the nitrobenzenesulfonyl group.
4-(4-Nitrobenzene-1-sulfonyl)piperazine: Lacks the chloroethyl group.
1-(2-Bromoethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine: Similar structure but with a bromoethyl group instead of chloroethyl.
Uniqueness
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine is unique due to the presence of both the chloroethyl and nitrobenzenesulfonyl groups, which may confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
93172-09-9 |
|---|---|
Formule moléculaire |
C12H16ClN3O4S |
Poids moléculaire |
333.79 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C12H16ClN3O4S/c13-5-6-14-7-9-15(10-8-14)21(19,20)12-3-1-11(2-4-12)16(17)18/h1-4H,5-10H2 |
Clé InChI |
WWQOHJJTXSNVME-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)


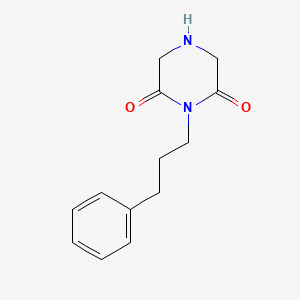
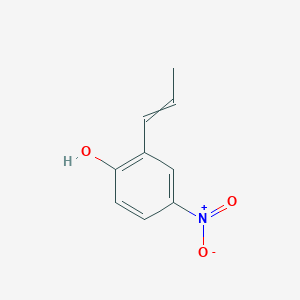


![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
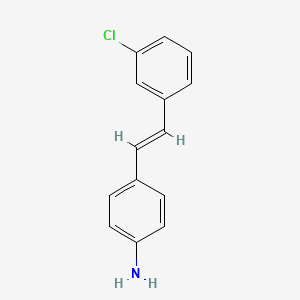
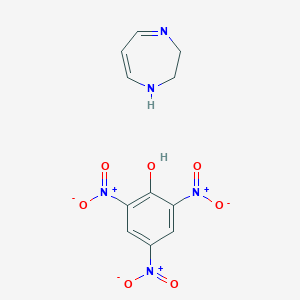

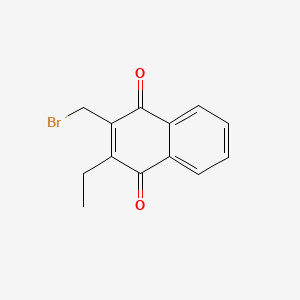
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
